3,3-Diethylcyclobutan-1-ol

Descripción

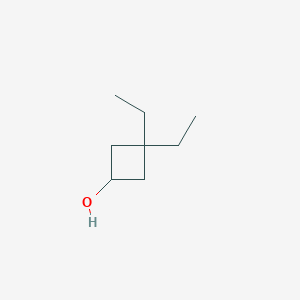

3,3-Diethylcyclobutan-1-ol is a cyclobutanol derivative characterized by a four-membered cyclobutane ring substituted with two ethyl groups at the 3-position and a hydroxyl group at the 1-position. Cyclobutanol derivatives are increasingly studied in pharmaceutical research, particularly as building blocks for fragment-based drug design due to their conformational rigidity and synthetic versatility .

Propiedades

IUPAC Name |

3,3-diethylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-8(4-2)5-7(9)6-8/h7,9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGDENWTMKJTJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C1)O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethylcyclobutan-1-ol can be achieved through several methods. One common approach involves the cyclization of 1,3-diols using phase transfer catalysis. This method typically involves the use of a phase transfer catalyst to facilitate the ring closure reaction, resulting in the formation of the cyclobutane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 3,3-Diethylcyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 3,3-Diethylcyclobutanone.

Reduction: Formation of 3,3-Diethylcyclobutane.

Substitution: Formation of various substituted cyclobutanes depending on the substituent introduced.

Aplicaciones Científicas De Investigación

3,3-Diethylcyclobutan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3,3-Diethylcyclobutan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring’s strain energy also plays a role in its chemical behavior and reactivity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 3,3-diethylcyclobutan-1-ol with structurally related cyclobutanol derivatives, highlighting molecular formulas, substituents, and key properties:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Substituents | Storage Conditions |

|---|---|---|---|---|---|

| This compound* | C8H16O | 128.21† | Not available | Two ethyl groups at 3-position | Likely room temperature |

| 3,3-Dimethylcyclobutan-1-ol | C6H12O | 100.16 | 54166-17-5 | Two methyl groups at 3-position | Room temperature |

| 3-Methylcyclobutan-1-ol | C5H10O | 86.13 | 20939-64-4 | Single methyl at 3-position | Not specified |

| 3-(Dimethylamino)cyclobutan-1-ol | C6H13NO | 115.17 | 18126-77-7 | Dimethylamino group at 3-position | Not specified |

| 3-Ethoxy-2,2-diethylcyclobutan-1-ol | C10H20O2 | 172.27 | 1376341-23-9 | Ethoxy and diethyl groups | - |

*Inferred properties based on analogs; †Calculated molecular weight.

Key Observations:

- Substituent Effects: Bulkier substituents (e.g., ethyl vs. For example, 3,3-dimethylcyclobutan-1-ol (C6H12O) has a lower molecular weight (100.16) compared to the diethyl analog (128.21), which may influence bioavailability .

- Functional Group Diversity: Amino-substituted derivatives like 3-(dimethylamino)cyclobutan-1-ol (C6H13NO) introduce basicity, altering solubility and reactivity compared to purely alkyl-substituted analogs .

Actividad Biológica

3,3-Diethylcyclobutan-1-ol is a cyclobutanol derivative that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C8H16O, featuring a cyclobutane ring with two ethyl groups attached to the third carbon. This structure contributes to its unique reactivity and biological properties.

Case Studies

- Immunomodulatory Effects : In a study involving 3,3-dimethylcyclobutan-1-ol, it was found that treatment significantly reduced arthritis severity in CIA models by more than 50% without affecting levels of trimethylamine-N-oxide (TMAO), a metabolite associated with inflammation . This indicates that similar compounds might exert protective effects against inflammatory diseases.

- Enzyme Interactions : The compound is also being studied for its interactions with various enzymes. For example, it has been suggested that cyclobutanols can act as substrates for alcohol dehydrogenase enzymes, potentially influencing metabolic pathways related to alcohol metabolism .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Immunomodulation | Potential to reduce inflammation and modulate immune responses based on analog studies. |

| Enzyme Interaction | Possible substrate for enzymes like alcohol dehydrogenase, influencing metabolic pathways. |

| Therapeutic Potential | Ongoing research into applications in treating autoimmune conditions and other inflammatory diseases. |

Future Directions

The biological activity of this compound presents several avenues for future research:

- Further Mechanistic Studies : Understanding the specific pathways through which this compound exerts its effects could reveal new therapeutic targets.

- Clinical Trials : Investigating the efficacy and safety of this compound in clinical settings could establish its potential as a therapeutic agent.

- Analog Development : Exploring derivatives and analogs may enhance biological activity or selectivity for specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.